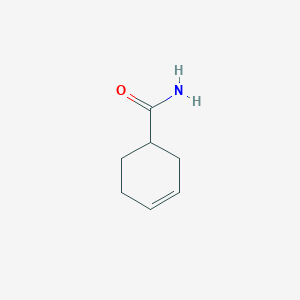

Cyclohex-3-ene-1-carboxamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176944. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCLUBLXOWRBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306492 | |

| Record name | cyclohex-3-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-81-7 | |

| Record name | 3-Cyclohexene-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4771-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 176944 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4771-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohex-3-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance Within Organic Synthesis

Cyclohex-3-ene-1-carboxamide serves as a valuable building block and intermediate in the field of organic synthesis. Its cyclohexene (B86901) core, a partially unsaturated six-membered ring, and its reactive carboxamide functional group make it a versatile precursor for the synthesis of more complex molecular architectures.

Researchers utilize derivatives of this compound to construct a variety of substituted cyclohexane (B81311) systems and heterocyclic compounds. For instance, the synthesis of N-cycloacyl derivatives of benzimidazole (B57391) has been achieved through the acylation of benzimidazole with cyclohex-3-ene-carboxylic acid chlorides. researchgate.net The parent acid, cyclohex-3-ene-1-carboxylic acid, is readily converted to the corresponding carboxamide, highlighting a common synthetic pathway. thermofisher.com

Recent research has demonstrated the utility of this compound derivatives in complex synthetic pathways. A 2024 study published in ACS Omega detailed the synthesis of 6-(Hydroxymethyl)-N-methyl/phenylthis compound derivatives. These compounds were prepared via the reduction of specific tetrahydro-1H-isoindole-1,3(2H)-diones. acs.orgacs.orgresearchgate.net The study further investigated the bromination and epoxidation reactions of these derivatives, which led to unexpected and synthetically valuable rearrangements, ultimately forming substituted bicyclic lactone compounds. acs.orgacs.org This work underscores how the functional groups on the cyclohexene ring, specifically the hydroxymethyl and amide groups, can direct reaction pathways to create novel and intricate molecular structures. acs.orgresearchgate.net

The reactivity of the cyclohexene moiety allows for a range of transformations. The double bond can undergo reactions such as epoxidation, hydrogenation, and halogenation, while the carboxamide group can be involved in reductions or modifications, further expanding the synthetic possibilities. researchgate.netacs.org

Interactive Table 1: Physicochemical Properties of this compound This table summarizes key physical and chemical properties of the title compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 4771-81-7 | nih.govchemsrc.com |

| Molecular Formula | C₇H₁₁NO | nih.govchemsrc.com |

| Molecular Weight | 125.17 g/mol | nih.gov |

| Density | 1.059 g/cm³ | chemsrc.com |

| Boiling Point | 284ºC at 760 mmHg | chemsrc.com |

| Flash Point | 125.6ºC | chemsrc.com |

Interdisciplinary Relevance in Chemical Sciences

Established Reaction Pathways

The synthesis of this compound is accessible through several reliable and well-documented chemical routes. These pathways begin with either pre-formed cyclohexene rings or are constructed through cycloaddition reactions that build the six-membered ring system.

Carboxamide Formation from Cyclohex-3-ene-1-carboxylic Acid Derivatives

A primary strategy for synthesizing the target amide involves the conversion of Cyclohex-3-ene-1-carboxylic acid or its derivatives. This approach focuses on activating the carboxyl group to facilitate nucleophilic attack by ammonia (B1221849) or a primary amine.

A widely used and effective method for preparing amides from carboxylic acids proceeds through an acyl chloride intermediate. nottingham.ac.uk This two-step process begins with the conversion of Cyclohex-3-ene-1-carboxylic acid to its more reactive acyl chloride derivative, Cyclohex-3-ene-1-carbonyl chloride.

The activation of the carboxylic acid is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂). nottingham.ac.uk The reaction involves refluxing the carboxylic acid with thionyl chloride, which produces the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). The generated Cyclohex-3-ene-1-carbonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack.

In the subsequent step, the isolated or in-situ generated acyl chloride is treated with ammonia or a suitable amine. The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which is typically neutralized by a base or an excess of the amine, to form the stable carboxamide product. ucl.ac.uk This method is advantageous due to its typically high yields and the reactivity of the intermediate.

| Reaction Step | Reagents | Key Transformation | Reference |

| Activation | Cyclohex-3-ene-1-carboxylic acid, Thionyl chloride (SOCl₂) | Carboxylic acid → Acyl chloride | |

| Amidation | Cyclohex-3-ene-1-carbonyl chloride, Ammonia/Amine | Acyl chloride → Carboxamide | nottingham.ac.ukucl.ac.uk |

Direct amidation of Cyclohex-3-ene-1-carboxylic acid without the isolation of a highly reactive intermediate like an acyl chloride offers a milder alternative. This is achieved using coupling agents, which activate the carboxylic acid in situ. rsc.org Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are prominent examples of such reagents. ucl.ac.ukrsc.orggoogle.com

The mechanism involves the carboxylic acid adding to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. ucl.ac.uk This intermediate is then readily attacked by the nucleophilic amine. The reaction is often facilitated by the addition of a catalyst or additive, such as 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt), which can form an even more reactive intermediate, further promoting the amidation and minimizing side reactions. google.com The thermodynamic driving force for the reaction is the formation of a stable urea (B33335) byproduct, such as N,N'-dicyclohexylurea, which is often insoluble in the reaction solvent and can be removed by filtration. This method avoids the harsh conditions and reagents associated with acyl chloride formation. rsc.org

| Component | Function | Examples | Reference |

| Carboxylic Acid | Substrate | Cyclohex-3-ene-1-carboxylic acid | google.com |

| Amine | Nucleophile | Ammonia, Primary/Secondary Amines | rsc.org |

| Coupling Agent | Activates the carboxylic acid | N,N'-Dicyclohexylcarbodiimide (DCC), EDC | ucl.ac.ukgoogle.com |

| Additive (Optional) | Catalyst / Suppress side reactions | 4-Dimethylaminopyridine (DMAP), HOBt | google.com |

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. iitk.ac.in This pericyclic reaction involves the [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to construct the cyclohexene ring system in a single, stereocontrolled step. iitk.ac.innih.gov This strategy is fundamental to creating the core structure of this compound from acyclic precursors.

A classic application of the Diels-Alder reaction for this purpose is the reaction between 1,3-Butadiene (the diene) and Acrolein (the dienophile). google.com Acrolein is an α,β-unsaturated aldehyde, where the carbonyl group acts as an electron-withdrawing group that activates the double bond for the cycloaddition. The reaction produces 3-Cyclohexenecarboxaldehyde (also known as tetrahydrobenzaldehyde). google.com

To arrive at the final carboxamide, the aldehyde functional group must be transformed. A common sequence involves the oxidation of the aldehyde to the corresponding Cyclohex-3-ene-1-carboxylic acid. caltech.edu This can be achieved using various oxidizing agents. Once the carboxylic acid is formed, it can be converted to this compound using the amidation methods described previously (e.g., via an acyl chloride or with coupling agents).

| Reaction | Diene | Dienophile | Initial Product | Reference |

| Diels-Alder Cycloaddition | 1,3-Butadiene | Acrolein | 3-Cyclohexenecarboxaldehyde | google.com |

| Subsequent Transformation | - | - | Oxidation of aldehyde to carboxylic acid, followed by amidation | caltech.edu |

The success of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. caltech.edu In a normal electron-demand Diels-Alder reaction, the rate is increased by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. caltech.edu This is because these substituents decrease the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction. caltech.edu

Diene: 1,3-Butadiene is a simple and effective diene. For the reaction to occur, the diene must be able to adopt an s-cis conformation. Cyclic dienes are often more reactive as they are locked in the required conformation. nih.gov

Dienophile: The dienophile must contain a double or triple bond. Its reactivity is significantly enhanced by conjugation to an electron-withdrawing group. For the synthesis of this compound precursors, dienophiles like acrolein (containing an aldehyde group) or acrylic acid (containing a carboxylic acid group) are ideal. google.com

The reaction is also highly stereoselective. The "endo rule" often predicts the major product, where the substituent of the dienophile is oriented towards the newly forming double bond in the transition state, a preference attributed to favorable secondary orbital interactions. caltech.edu However, steric hindrance can sometimes favor the formation of the exo product. acs.org

Reduction of Cyclohex-3-ene-1-carboxaldehyde Precursors (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

The synthesis of this compound and its derivatives can be achieved through the reduction of appropriate precursors. A notable method involves the reduction of 2-methyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione using sodium borohydride (NaBH₄). This reaction yields 6-(hydroxymethyl)-N-methyl/phenylthis compound derivatives. nih.gov The process typically involves stirring the isoindole-1,3-dione with NaBH₄ in a solvent mixture like THF/H₂O at 0°C, followed by continued reaction at room temperature. nih.gov

The mechanism involves the reduction of the imide group within the isoindole-1,3-dione structure to form the corresponding carboxamide. nih.gov Spectroscopic analysis, including ¹H and ¹³C NMR, confirms the presence of the primary alcohol (-CH₂OH) and amide (-CONHR) functional groups in the product. nih.gov

While the direct reduction of cyclohex-3-ene-1-carboxaldehyde to this compound is not extensively detailed in the provided results, the reduction of aldehydes is a fundamental organic transformation. lookchem.com Reagents like sodium borohydride and the more potent lithium aluminum hydride (LiAlH₄) are standard for reducing aldehydes to alcohols. researchgate.net The conversion to an amide would necessitate a multi-step sequence, potentially involving oxidation to the carboxylic acid followed by amidation, or reductive amination pathways.

Electrophilic Aromatic Substitution Approaches on Modified Cyclohexene Frameworks

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto a ring. openochem.orglibretexts.org While cyclohexene is not aromatic, modified cyclohexene frameworks can undergo reactions that share principles with EAS, particularly when activated by certain substituents or when the reaction leads to an aromatic system.

For instance, the bromination of N-acylated cyclohex-3-en-1-amines can proceed via electrophilic attack of bromine on the double bond. researchgate.net The stereoselectivity of this dibromination is influenced by the nature of the acyl protecting group, the specific brominating agent (e.g., Br₂, PhMe₃NBr₃), and the reaction conditions. researchgate.net In some cases, intramolecular reactions can occur, leading to the formation of bicyclic products like dihydro-1,3-oxazines. researchgate.net

Furthermore, the reaction of cyclohex-3-ene carboxylic acid and its methyl ester with benzene (B151609), catalyzed by aluminum chloride, results in the stereoselective formation of t-5-phenyl-c-2-benzoylcyclohexane-r-l-carboxylic acid and its corresponding methyl ester. researchgate.net This reaction, while an addition/acylation, demonstrates the electrophilic character of the cyclohexene derivative under Lewis acid catalysis. The directing effects of substituents on a benzene ring (ortho, para, or meta) are crucial in determining the regioselectivity of electrophilic substitution. physicsandmathstutor.com

Asymmetric Synthesis and Stereochemical Control

The synthesis of specific stereoisomers of this compound is critical for applications in pharmaceuticals and other specialized fields. Various strategies have been developed to control the stereochemistry of this molecule.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sfu.ca A notable example is the use of a lactic acid ester as a chiral auxiliary in the TiCl₄-catalyzed diastereoselective Diels-Alder reaction to produce optically active 3-cyclohexene-1-carboxylic acid. acs.org This method allows for the synthesis of both (S)- and (R)-isomers from the readily available ethyl l-lactate. acs.org The auxiliary can be conveniently removed by washing with water. acs.org

Another approach involves the use of chiral phenylethylamine as a resolving agent to separate enantiomers of 3-cyclohexene-1-carboxylic acid based on the differential solubility of the resulting diastereomeric salts in a solvent like acetone. tandfonline.com While effective, this method can be procedurally complex and may use toxic solvents. tandfonline.com

Asymmetric Catalysis (e.g., Organocatalysts, Transition-Metal Complexes)

Asymmetric catalysis utilizes chiral catalysts to generate an enantiomerically enriched product from a prochiral substrate. This field is broadly divided into metal-based catalysis and organocatalysis. nih.govmdpi.comau.dk

Organocatalysis, which employs small, metal-free organic molecules, has emerged as a powerful tool in asymmetric synthesis. nih.govunits.it Chiral amines, for example, can activate carbonyl compounds through the formation of chiral iminium or enamine intermediates. google.com Proline and its derivatives are common organocatalysts used in various transformations. units.it Bifunctional organocatalysts, which possess both a basic site (like a tertiary amine) and a hydrogen-bond donor moiety (like thiourea), can simultaneously activate both the nucleophile and the electrophile, leading to high enantioselectivity. nih.govmdpi.com

Transition-metal complexes are also widely used in asymmetric catalysis. For example, a chiral indium complex has been shown to be effective in the Diels-Alder cycloaddition of dienes to produce cyclohexene derivatives with excellent enantioselectivities. organic-chemistry.org

Biocatalytic Transformations and Kinetic Resolution (e.g., Bacterial Carboxylesterases, Lipolytic Enzymes)

Biocatalysis leverages enzymes to perform highly selective chemical transformations. researchgate.net For the synthesis of enantiomerically pure cyclohexene derivatives, kinetic resolution using enzymes is a prominent strategy. dntb.gov.ua In kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. nih.gov

Bacterial carboxylesterases have proven to be highly efficient in the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM). nih.govacs.orgresearchgate.net For example, a novel carboxylesterase, CarEst3, identified through genome mining, can hydrolyze rac-CHCM to yield (S)-CHCM with over 99% enantiomeric excess (ee). nih.govacs.org This enzyme exhibits high substrate tolerance and catalytic stability. acs.orgresearchgate.net Another carboxylesterase, AcEst1, from Acinetobacter sp. JNU9335, also shows high efficiency in the enantioselective hydrolysis of CHCM. researchgate.net

Lipolytic enzymes, such as lipases, are also widely used for the kinetic resolution of chiral compounds. nih.govmdpi.com Lipase (B570770) B from Candida antarctica (CALB) and lipase from Candida rugosa (CRL) are frequently employed in the synthesis of enantiopure pharmaceuticals. nih.gov The enantioselectivity of these enzymes is often dependent on the reaction conditions, such as the solvent and temperature. jiangnan.edu.cn For instance, engineering E. coli esterase BioH has led to improved S-enantioselectivity in the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate. tandfonline.comtandfonline.com

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Key Findings |

| Carboxylesterase (CarEst3) | racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) | (S)-CHCM | >99% | High substrate tolerance and stable catalytic performance. nih.govacs.org |

| Carboxylesterase (AcEst1) | methyl 3-cyclohexene-1-carboxylate (CHCM) | (S)-CHCM | >99% (S) | High activity and substrate tolerance up to 2.0 M CHCM. researchgate.net |

| E. coli esterase (BioH mutant Mu3) | racemic methyl-3-cyclohexene-1-carboxylate | (S)-3-cyclohexene-1-carboxylic acid | 70.9% | Improved S-selectivity through rational design. tandfonline.comtandfonline.com |

Diastereomeric Resolution Techniques

Diastereomeric resolution is a classical method for separating enantiomers. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization or chromatography. google.com

A common approach for resolving racemic 3-cyclohexene-1-carboxylic acid is to use a chiral amine, such as 1-naphthylethylamine or phenylethylamine, as the resolving agent. tandfonline.comgoogle.com The reaction forms diastereomeric salts which can then be separated based on their differential solubility in a suitable solvent. tandfonline.comgoogle.com After separation, the individual diastereomers are acidified to recover the enantiomerically pure carboxylic acids. google.com While effective, this method can sometimes be inefficient and require the use of stoichiometric amounts of the resolving agent. tandfonline.com

Reaction Mechanisms and Transformational Chemistry of Cyclohex 3 Ene 1 Carboxamide and Its Derivatives

Electrophilic and Nucleophilic Reactions of the Cyclohexene (B86901) Moiety

The double bond in the cyclohexene ring is susceptible to attack by electrophiles, initiating a cascade of reactions. The nature of the products is heavily influenced by the substituents on the ring and the reaction conditions.

Bromination Mechanisms and Rearrangement Pathways (e.g., Bicyclic Lactone Formation, Halohydrin Incorporation)

The bromination of Cyclohex-3-ene-1-carboxamide and its derivatives is a classic example of electrophilic addition, but with significant intramolecular participation from adjacent functional groups. acs.org When derivatives such as 6-(Hydroxymethyl)-N-methylthis compound are treated with bromine, the reaction proceeds beyond a simple dibromination. researchgate.net

The mechanism commences with the electrophilic attack of bromine on the cyclohexene double bond, forming a cyclic bromonium ion intermediate. masterorganicchemistry.com This intermediate is then subject to intramolecular nucleophilic attack. Instead of the bromide ion (Br-), the oxygen atom of the nearby hydroxymethyl or amide group can attack one of the carbons of the bromonium ion. researchgate.net

This intramolecular cyclization is a key step, leading to significant molecular rearrangements. researchgate.net One notable outcome is the formation of bicyclic lactones. acs.orgacs.org For instance, the bromination of certain carboxamide derivatives results in a rearranged hexahydroisobenzofuran-1(3H)-ylidene)methanaminium product. researchgate.net Subsequent hydrolysis of this iminium salt yields a 5-bromo-6-hydroxyhexahydroisobenzofuran-1(3H)-one. researchgate.net This transformation involves two unexpected events: the incorporation of a halohydrin structure even in anhydrous media and the facile formation of a five-membered lactone ring. researchgate.net The presence of both the hydroxymethyl (-CH2OH) and amide (-CONHR) groups is crucial for directing these product formations. acs.orgnih.gov

| Starting Material | Reagent | Key Product(s) | Observation | Reference |

| 6-(Hydroxymethyl)-N-methylthis compound | Br₂ in CH₂Cl₂ | 5-Bromo-6-hydroxyhexahydroisobenzofuran-1(3H)-one | Rearrangement to form a bicyclic lactone. | researchgate.net |

| 6-(Hydroxymethyl)-N-phenylthis compound | Excess Br₂ | Brominated bicyclic lactone and bromination on the p-position of the phenyl ring. | Demonstrates electrophilic substitution on the appended aromatic ring. | acs.org |

Epoxidation Mechanisms and Ring Opening Reactions (e.g., Formation of Oxygenated Cyclohexylamino Building Blocks)

Epoxidation of the double bond in this compound derivatives, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), introduces a reactive three-membered epoxide ring. nih.gov This reaction is a critical step for creating highly functionalized and oxygenated cyclohexane (B81311) structures. researchgate.net

The mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene. The stereochemistry of the epoxidation can be influenced by neighboring groups. Following formation, the epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. mdpi.comnih.gov This ring-opening can be catalyzed by either acid or base and can proceed with high regioselectivity and stereospecificity.

Research has shown that epoxidation of 6-(Hydroxymethyl)-N-methylthis compound with m-CPBA can also lead to the formation of an epoxy lactone compound through an intramolecular rearrangement, similar to the pathways observed in bromination. nih.gov The transformation of related N-(1-cyclohex-3-enyl)carbamates via epoxidation and subsequent ring-opening has been utilized as a method to generate valuable oxygenated cyclohexylamino building blocks for medicinal chemistry. researchgate.net

| Starting Material | Reagent | Key Product(s) | Application/Observation | Reference |

| 6-(Hydroxymethyl)-N-methylthis compound | m-CPBA in CH₂Cl₂ | Epoxy lactone compound | Intramolecular rearrangement occurs. | nih.gov |

| Benzyl (B1604629) N-(1-cyclohex-3-enyl)carbamate | Epoxidation agent, then nucleophilic ring-opening | Oxygenated cyclohexylamino derivatives | Synthesis of useful building blocks. | researchgate.net |

Oxidation Reactions (e.g., to Carboxylic Acids, Ketones, Aldehydes)

While aldehydes are readily oxidized to carboxylic acids, ketones are generally resistant to oxidation except under harsh conditions that cleave carbon-carbon bonds. libretexts.org The cyclohexene moiety, however, can undergo oxidative cleavage of the double bond using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄).

This cleavage breaks the ring at the site of the double bond. Depending on the workup conditions following ozonolysis, or the specific reagents used, the resulting products can be dicarboxylic acids, dialdehydes, or keto-acids. For example, oxidative workup (e.g., with hydrogen peroxide) after ozonolysis would convert the alkene carbons into carboxylic acid groups. This process transforms the cyclic alkene into a linear, difunctional compound, significantly altering the molecular backbone. The oxidation of related cyclohexene derivatives can lead to the formation of adipic acid and other dicarboxylic acids. researchgate.net

Reduction Reactions (e.g., Modification of Cyclohexene Ring, Hydroxymethyl Derivatives)

The functional groups of this compound can be selectively reduced. The carbon-carbon double bond of the cyclohexene ring can be reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂). The result of this reaction is the formation of Cyclohexanecarboxamide, where the ring is fully saturated. nih.gov This method is generally selective for the alkene and does not affect the more stable amide group under typical conditions. libretexts.org

Conversely, the amide group itself can be reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl group to a methylene (B1212753) group (-CH₂-), converting the carboxamide into an aminomethyl derivative. libretexts.org Applying this to this compound would yield (cyclohex-3-en-1-yl)methanamine, preserving the double bond while transforming the amide into an amine.

Additionally, related bicyclic imides can be reduced with sodium borohydride (B1222165) (NaBH₄) to yield 6-(Hydroxymethyl)this compound derivatives, which are key starting materials for further transformations like bromination and epoxidation. acs.orgresearchgate.net

Substitution Reactions on Functionalized Cyclohexene Rings

Substitution reactions can occur on functional groups attached to the this compound core. A notable example is observed during the bromination of derivatives that contain an N-phenyl group. acs.org When 6-(Hydroxymethyl)-N-phenylthis compound is treated with excess bromine, in addition to the reaction at the double bond, electrophilic aromatic substitution occurs on the phenyl ring. acs.org The second bromine atom is selectively attached to the para-position of the phenyl group, demonstrating how different parts of a complex molecule can react under the same conditions. acs.org

Another potential substitution involves the α-carbon to the amide carbonyl. Under strongly basic conditions, an enolate can be formed at this position, which could then react with an electrophile. For instance, the α-bromination of lactones (cyclic esters), which are structurally related to amides, can be achieved by generating an enolate that then reacts with bromine. beilstein-journals.org A similar principle could potentially be applied to functionalize the α-position of Cyclohexanecarboxamide derivatives.

Rearrangement Chemistry

The most striking aspect of the chemistry of this compound derivatives is their propensity for profound molecular rearrangements, particularly when functionalized with neighboring participating groups like hydroxymethyl and amide moieties. acs.orgnih.gov These rearrangements are prominently observed during electrophilic additions to the double bond, such as bromination and epoxidation.

The formation of bicyclic lactones from 6-(Hydroxymethyl)this compound derivatives is a prime example of this rearrangement chemistry. researchgate.netacs.org The reaction, initiated by either bromination or epoxidation, does not terminate at the expected addition product. Instead, the intermediate (a bromonium ion or an epoxide) is intercepted by an intramolecular nucleophilic attack from the oxygen of the hydroxymethyl or amide group. researchgate.net This attack leads to a cascade of bond formations and breakages, ultimately resulting in the thermodynamically stable bicyclic lactone structure. acs.org The exact pathway and final product are dictated by the stereochemistry of the starting material and the specific reaction conditions. These complex transformations underscore the ability of appropriately positioned functional groups to steer reaction outcomes away from simple additions and toward intricate, rearranged molecular architectures. nih.gov

Curtius Rearrangement and Isocyanate Intermediates

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction provides a versatile route for converting carboxylic acids and their derivatives into a variety of nitrogen-containing functional groups, as the resulting isocyanate intermediate can be trapped by various nucleophiles. nih.gov Reaction with water yields a primary amine, alcohols produce carbamates, and amines give urea (B33335) derivatives. wikipedia.org

The mechanism is believed to be a concerted process, where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, thus avoiding the formation of a free acyl nitrene intermediate. wikipedia.org This concerted nature ensures the retention of configuration at the migrating R-group. wikipedia.org

In the context of this compound's parent carboxylic acid, cyclohex-3-ene-1-carboxylic acid, the Curtius rearrangement is directly applicable. The process starts with the conversion of the carboxylic acid to an acyl azide. This can be achieved by first converting the acid to an acyl chloride followed by reaction with an azide salt, or through one-pot procedures using reagents like diphenylphosphoryl azide (DPPA). organic-chemistry.orgresearchgate.net

Upon heating, the cyclohex-3-enyl acyl azide undergoes rearrangement to form cyclohex-3-enyl isocyanate. researchgate.net This key isocyanate intermediate can then be trapped in situ. For example, performing the reaction in the presence of alcohols such as ethanol, t-butanol, or benzyl alcohol leads directly to the corresponding ethyl, t-butyl, or benzyl N-(cyclohex-3-enyl)carbamates in good yields. researchgate.net This one-pot synthesis is an efficient method for accessing these carbamate (B1207046) derivatives, which are useful building blocks in organic synthesis. researchgate.net

| Precursor | Key Intermediate | Nucleophile/Solvent | Final Product | Reference |

|---|---|---|---|---|

| Cyclohex-3-ene-1-carboxylic acid | Cyclohex-3-enyl isocyanate | Ethanol | Ethyl N-(cyclohex-3-enyl)carbamate | researchgate.net |

| Cyclohex-3-ene-1-carboxylic acid | Cyclohex-3-enyl isocyanate | t-Butanol | t-Butyl N-(cyclohex-3-enyl)carbamate | researchgate.net |

| Cyclohex-3-ene-1-carboxylic acid | Cyclohex-3-enyl isocyanate | Benzyl alcohol | Benzyl N-(cyclohex-3-enyl)carbamate | researchgate.net |

| Cyclohex-3-enyl acyl azide | Cyclohex-3-enyl isocyanate | Water | Cyclohex-3-en-1-amine | wikipedia.org |

Lossen Rearrangement Pathways

The reaction mechanism is initiated by the deprotonation of the hydroxamic acid derivative to form its conjugate base. wikipedia.org This is followed by a concerted rearrangement where the substituent on the carbonyl carbon migrates to the nitrogen, leading to the formation of the isocyanate and the expulsion of a leaving group (the carboxylate). wikipedia.org

For a derivative of this compound, this pathway would begin with the corresponding hydroxamic acid, N-hydroxythis compound. This precursor would first need to be activated, for example, by acylation of the hydroxylamino group. Treatment of this activated intermediate with a base would then trigger the rearrangement, yielding the cyclohex-3-enyl isocyanate. This is the same key intermediate formed during the Curtius rearrangement, and it would be subject to the same subsequent reactions with nucleophiles to form the corresponding amines, carbamates, or ureas.

While mechanistically similar to the Hofmann and Curtius rearrangements in its formation of an isocyanate, the Lossen rearrangement is distinguished by its use of a hydroxamic acid derivative as the starting material. wikipedia.org

Chemo-, Regio-, and Stereoselectivity in Reactions

Selectivity is a critical concept in the synthesis of complex molecules, dictating the outcome of reactions where multiple products are possible. This includes chemoselectivity (differentiating between functional groups), regioselectivity (controlling the position of a chemical change), and stereoselectivity (controlling the 3D arrangement of the product). study.comslideshare.net

In reactions involving derivatives of this compound, these principles are well-demonstrated.

Chemoselectivity : This refers to the preferential reaction of one functional group over another. study.com In the synthesis of bicyclic lactones from 6-(hydroxymethyl)-N-substituted-cyclohex-3-ene-1-carboxamide, the hydroxymethyl and amide groups were found to be crucial in directing the product formation during bromination and epoxidation. acs.org This indicates that the reagents and conditions are selective for a reaction pathway that involves the interplay of the alkene, hydroxyl, and amide groups, rather than simple, independent reactions at each site.

Regioselectivity : This is the preference for one direction of bond making or breaking over other possible directions. durgapurgovtcollege.ac.in While not explicitly detailed in the provided rearrangement studies, any reaction on the unsymmetrical double bond of a substituted this compound has the potential for regioselectivity. For instance, addition reactions could theoretically yield two different regioisomers. The exclusive formation of the observed bicyclic lactones in the bromination studies points to a highly regioselective process, where the initial interaction with bromine and subsequent intramolecular attacks follow a specific and controlled positional pathway. researchgate.net

Stereoselectivity : This describes the preferential formation of one stereoisomer over another. study.com The epoxidation of deoxynorcantharimide (a related bicyclic imide system) with m-chloroperoxybenzoic acid (m-CPBA) resulted in a selective formation of the syn-isomer. researchgate.net This stereochemical outcome was attributed to the dipole-dipole interactions between the peracid and the imide functional group, which directs the approach of the oxidizing agent. researchgate.net This highlights how functional groups within a molecule can exert stereocontrol over reactions, leading to a specific three-dimensional structure in the product.

Derivatization Strategies and Functional Group Transformations

Amide Functionalization (N-substitution)

The amide group is a primary site for modification, allowing for the introduction of various substituents on the nitrogen atom (N-substitution). This transformation is critical for altering properties such as solubility, hydrogen bonding capacity, and steric profile, which in turn can influence biological interactions.

Research has demonstrated the synthesis of N-substituted derivatives, such as N-methyl and N-phenyl analogs of 6-(hydroxymethyl)cyclohex-3-ene-1-carboxamide. acs.orgnih.gov These derivatives are typically prepared from precursor molecules like 2-methyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, which upon reduction with reagents like sodium borohydride (B1222165) (NaBH₄), yield the corresponding N-substituted carboxamides. acs.orgnih.gov The ability to introduce diverse alkyl and aryl groups at this position is a cornerstone of creating chemical libraries for screening purposes.

Table 1: Examples of N-Substituted this compound Derivatives

| Compound Name | Substituent on Nitrogen (R) | Precursor Molecule |

| 6-(Hydroxymethyl)-N-methylthis compound | -CH₃ | 2-Methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |

| 6-(Hydroxymethyl)-N-phenylthis compound | -C₆H₅ | 2-Phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |

Functionalization of the Cyclohexene (B86901) Ring

The cyclohexene ring offers multiple avenues for structural modification, primarily through reactions involving its carbon-carbon double bond and the adjacent allylic positions. These transformations can introduce new functional groups, alter the ring's conformation, and build more complex molecular architectures.

The introduction of hydroxyl (-OH) and alkyl groups onto the cyclohexene ring can significantly impact a molecule's polarity and steric bulk. Hydroxylation can be achieved through various methods, including epoxidation followed by ring-opening, or dihydroxylation using reagents like osmium tetroxide. nih.govlibretexts.org For instance, the synthesis of 6-(hydroxymethyl)-N-substituted-cyclohex-3-ene-1-carboxamides introduces a hydroxyl group via a hydroxymethyl (-CH₂OH) moiety. acs.orgnih.gov This functional group not only enhances hydrophilicity but also serves as a handle for further reactions. acs.org

Alkylation, the addition of alkyl chains, can be accomplished through methods such as deconjugative α-alkylation of related cyclohexenecarboxaldehydes, which modifies the ring structure by adding carbon-based substituents. nih.gov These modifications are crucial for exploring specific binding pockets in biological targets.

Table 2: Examples of Cyclohexene Ring Functionalization

| Derivative Type | Functional Group Introduced | Synthetic Strategy | Significance |

| Hydroxylated Derivative | -OH (as part of -CH₂OH) | Reduction of a bicyclic imide precursor. nih.gov | Increases polarity; provides a site for further modification. acs.org |

| Bicyclic Lactone | N/A (ring formation) | Intramolecular rearrangement during bromination or epoxidation. acs.org | Creates rigid, complex scaffolds. nih.gov |

Click Chemistry Applications in Derivatization

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for drug discovery and materials science. nd.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,2,3-triazole ring that links two different molecular fragments. csmres.co.ukorganic-chemistry.org The resulting triazole is not merely a passive linker; it is a bioisostere of the amide bond, stable to hydrolysis, and capable of participating in hydrogen bonding and dipole interactions. csmres.co.uknih.gov

While direct applications on this compound are not extensively documented in the provided sources, its structure is highly amenable to this strategy. The cyclohexene ring or the amide's N-substituent could be functionalized with either an azide (B81097) or a terminal alkyne. This "handle" would allow the core scaffold to be "clicked" onto a diverse library of molecules (peptides, sugars, fluorophores, etc.) also bearing the complementary functional group. nd.eduwikipedia.org This modular approach enables the rapid assembly of a large number of derivatives for structure-activity relationship studies. csmres.co.uk

Table 3: Potential Click Chemistry Application

| Component 1 | Component 2 | Reaction Type | Resulting Linkage | Potential Application |

| Azide-functionalized this compound | Alkyne-containing molecule (e.g., peptide, drug fragment) | CuAAC | 1,4-disubstituted 1,2,3-triazole | Rapid generation of a library of conjugates for biological screening. csmres.co.uk |

| Alkyne-functionalized this compound | Azide-containing molecule (e.g., polymer, surface) | CuAAC | 1,4-disubstituted 1,2,3-triazole | Development of functional materials or bioconjugates. nd.edu |

Structure-Activity Relationship (SAR) Studies in Derivative Design (focus on structural aspects)

Key structural aspects investigated in SAR studies include:

Steric Effects : The size and shape of substituents can influence how a molecule fits into a biological target. For example, in studies of related cyclohexane (B81311) derivatives, replacing a hydrogen atom with a larger methyl group, or introducing bulky substituents, was found to have a significant impact on inhibitory activity. frontiersin.org The introduction of bulky groups can either enhance binding by filling a hydrophobic pocket or decrease it through steric hindrance. drugdesign.org

Electronic Effects : The distribution of electrons in a molecule affects its interactions. Adding electron-withdrawing or electron-donating groups to the cyclohexene or N-aryl ring can alter the molecule's polarity and its ability to form hydrogen bonds or engage in dipole-dipole interactions. frontiersin.org For instance, the presence and position of a double bond in the cyclohexene ring can significantly influence the biological activity of derivatives. nih.gov

Conformational Rigidity : The flexibility of the cyclohexene ring and its substituents is crucial. The formation of bicyclic or tricyclic scaffolds, as discussed in section 4.2.2, reduces conformational freedom. This rigidity can lock the molecule into a bioactive conformation, leading to increased potency and selectivity.

SAR analyses condense these observations into models that guide the design of next-generation compounds with improved properties. drugdesign.orgfrontiersin.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to determine the electronic structure and energetic properties of the molecule.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. mdpi.com It is frequently used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy conformation. nih.gov For Cyclohex-3-ene-1-carboxamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.gov The cyclohexene (B86901) ring is expected to adopt a half-chair conformation to minimize steric strain.

Electronic structure analysis through DFT provides valuable information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. dntb.gov.uaresearchgate.net A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. dntb.gov.uaresearchgate.net

Table 1: Predicted Structural and Electronic Parameters for this compound using DFT

| Parameter | Description | Predicted Value/Region |

|---|---|---|

| Ring Conformation | The most stable conformation of the six-membered ring. | Half-Chair |

| HOMO-LUMO Gap | Energy difference indicating chemical reactivity. | A relatively large gap would suggest good kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution. | Negative potential (red) around the amide oxygen; positive potential (blue) around the amide hydrogens. |

Fukui functions are a conceptual DFT tool used to predict the most reactive sites within a molecule. faccts.de These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. The function for electrophilic attack, denoted as f⁻(r), identifies the regions most likely to donate electrons. faccts.de It is calculated by comparing the electron density of the neutral molecule with that of its cationic (N-1 electron) state. faccts.de

For this compound, the primary regions susceptible to electrophilic attack are predicted to be the carbon-carbon double bond within the cyclohexene ring and the lone pairs on the oxygen and nitrogen atoms of the amide group. The π-electrons of the double bond are readily available for reaction with electrophiles. The Fukui function would quantify the relative reactivity of these sites, highlighting the specific atoms that are the most probable centers for such reactions. semanticscholar.orgnih.gov

Table 2: Predicted Susceptibility of Atomic Sites to Electrophilic Attack

| Atomic Site | Functional Group | Predicted Reactivity | Rationale |

|---|---|---|---|

| C3=C4 | Alkene | High | High density of π-electrons. |

| O | Amide Carbonyl | Moderate-High | High electron density due to lone pairs. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions.

MD simulations can effectively model the interactions between this compound and various solvents. By placing a single molecule in a simulation box filled with solvent molecules (e.g., water), the trajectory of each atom can be calculated over time. This approach allows for the detailed study of hydrogen bonding between the amide group's N-H and C=O functionalities and protic solvents like water. It can also model the hydrophobic interactions between the nonpolar cyclohexene ring and the solvent. These simulations provide insights into solubility and the microscopic structure of the solvation shell around the molecule.

The cyclohexene ring of this compound is not rigid and exists in dynamic equilibrium between different conformations, primarily half-chair forms. acs.orgnih.gov The carboxamide substituent can occupy either a pseudo-axial or pseudo-equatorial position. MD simulations can explore the potential energy surface of these conformations, determine their relative stabilities, and map the pathways for interconversion.

This dynamic exchange between conformations can be observed experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy. If the rate of interconversion is on a similar timescale to the NMR experiment, a phenomenon known as exchange broadening can occur, where the NMR signals for the protons on the ring become broad and less defined. MD simulations can help interpret these experimental spectra by predicting the rates of conformational exchange.

Cheminformatics and Predictive Modeling for Structural Optimization

Cheminformatics and predictive modeling techniques are utilized to systematically explore derivatives of this compound for structural optimization in contexts like drug design. acs.org This process involves creating a virtual library of related compounds by modifying the parent structure.

For each molecule in the library, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., molecular weight, logP, polar surface area) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). acs.org A Quantitative Structure-Activity Relationship (QSAR) model can then be developed, which is a statistical model that correlates these descriptors with a specific biological activity or property. nih.gov By analyzing the QSAR model, researchers can identify the structural features that are most important for the desired activity, thereby guiding the synthesis of new, optimized compounds with enhanced properties. acs.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the intricate details of reaction mechanisms, providing insights into transition states, reaction intermediates, and energetic pathways that are often difficult to discern through experimental means alone. While dedicated computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively available in the current body of scientific literature, mechanistic insights can be inferred from computational investigations of closely related cyclohexene systems undergoing similar transformations, such as electrophilic additions and rearrangements.

Detailed theoretical examinations of reactions like bromination and epoxidation on substituted cyclohexene scaffolds reveal the significant influence of substituent groups on the stereochemical and regiochemical outcomes. These studies often map out the potential energy surfaces of the reactions, identifying the lowest energy pathways.

One area of significant interest is the participation of the carboxamide group in reactions involving the cyclohexene ring. Computational models can predict the likelihood of neighboring group participation, where the amide functionality might interact with reactive intermediates, thereby influencing the reaction's course and the structure of the final products. For instance, in the bromination of cyclohexene derivatives, the formation of a bromonium ion intermediate is a key step. Theoretical calculations can elucidate the geometry and stability of this intermediate and any subsequent transition states, including those that might be influenced by intramolecular interactions with the amide group.

Similarly, in epoxidation reactions, typically carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), computational studies can model the transition state of the oxygen transfer to the double bond. These models can predict the facial selectivity of the epoxidation, which is crucial in stereoselective synthesis. The presence of the carboxamide group, with its potential for hydrogen bonding and steric effects, can be computationally modeled to understand its directing influence on the approaching reagent.

Although specific data tables detailing the computed activation energies, transition state geometries (bond lengths and angles), and reaction coordinates for this compound are not readily found in published research, the following tables represent the type of data that such computational studies would typically generate. These illustrative tables are based on findings for analogous reactions in similar molecular systems.

Illustrative Data Table: Computed Activation Barriers for Electrophilic Addition to a Substituted Cyclohexene Model

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Bromination (anti-attack) | TS1 | 12.5 |

| Bromination (syn-attack) | TS2 | 14.2 |

| Epoxidation (m-CPBA, anti-attack) | TS3 | 10.8 |

| Epoxidation (m-CPBA, syn-attack) | TS4 | 11.5 |

Note: These are hypothetical values for illustrative purposes to demonstrate the nature of computational findings.

Illustrative Data Table: Key Geometric Parameters of a Hypothetical Bromonium Ion Intermediate Transition State (DFT B3LYP/6-31G)*

| Parameter | Value |

|---|---|

| C1-Br bond length (Å) | 2.15 |

| C2-Br bond length (Å) | 2.18 |

| C1-C2 bond length (Å) | 1.50 |

| ∠C1-Br-C2 (degrees) | 45.2 |

Note: These are hypothetical values for illustrative purposes.

Future computational studies on this compound are anticipated to provide more precise data, offering a deeper understanding of its reactivity and paving the way for the rational design of new synthetic methodologies.

Green Chemistry Principles and Sustainable Synthesis

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. jocpr.com Addition reactions, such as the Diels-Alder reaction which can be used to form the cyclohexene (B86901) ring, are excellent examples of atom-economical reactions. nih.gov

Solvent Selection and Green Solvents (e.g., Methanol, Water)

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the waste generated. scienceopen.com The principles of green chemistry encourage the use of safer, more environmentally benign solvents. Water is considered one of the greenest solvents due to its availability, non-toxicity, and non-flammability. mdpi.comarkat-usa.org Methanol is also considered a more favorable solvent compared to many traditional organic solvents.

In a documented synthesis of a Cyclohex-3-ene-1-carboxamide derivative, a solvent system of tetrahydrofuran (B95107) (THF) and water is employed for the reduction step. nih.gov While the use of water is a positive step towards a greener process, THF is a more conventional organic solvent. The subsequent extraction and purification steps utilize ethyl acetate (B1210297) and a mixture of hexane (B92381) and ethyl acetate, which also contribute to the solvent waste. nih.gov The ideal "green" synthesis would aim to replace such solvents with greener alternatives or, if possible, conduct the reaction in a solvent-free system. scienceopen.com Research into the use of other green solvents like ionic liquids, supercritical fluids, or bio-based solvents could further enhance the sustainability of this compound synthesis. scienceopen.commdpi.com

Catalytic Approaches (e.g., Metal-free, Biocatalysis, Supported Catalysts)

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher selectivity and efficiency under milder conditions, thereby reducing energy consumption and waste. buecher.de

Metal-free Catalysis: The development of metal-free catalytic systems is a significant area of research aimed at avoiding the use of potentially toxic and expensive heavy metals. For reactions involving cyclohexene derivatives, metal-free carbon catalysts have been investigated for processes like oxidative dehydrogenation. rsc.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov They operate under mild conditions, often in aqueous media, and can lead to the formation of specific stereoisomers, which is particularly important in pharmaceutical applications. nih.gov For instance, bacterial carboxylesterases have been used for the kinetic resolution of 3-cyclohexene-1-carboxylate esters, highlighting the potential for biocatalytic routes in the synthesis of chiral cyclohexene derivatives. researchgate.net

One-Pot Synthesis Methodologies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of sustainability. thieme-connect.comrsc.org They reduce solvent use, energy consumption, and waste generation associated with separation and purification steps.

A relevant example is the one-pot Curtius rearrangement of cyclohex-3-ene carboxylic acid to produce N-(1-cyclohex-3-enyl)carbamates. researchgate.net This process combines multiple transformations into a single, efficient operation, showcasing a greener approach to the synthesis of cyclohexene amine derivatives. researchgate.net Applying similar one-pot strategies to the synthesis of this compound could significantly improve its environmental profile.

Renewable Raw Materials Integration

The use of renewable feedstocks is a key principle of green chemistry, aiming to reduce reliance on finite fossil fuels. Plant oils and other biomass-derived materials can serve as starting points for the synthesis of valuable chemicals. For example, 1,3-cyclohexadiene, a precursor to the cyclohexene ring system, has been synthesized from plant oils through metathesis and isomerization reactions. nih.gov Fragrance compounds have also been synthesized from renewable terpenes through aqueous biphasic hydroformylation. rsc.org Exploring synthetic routes to this compound that begin with such renewable resources would be a significant step towards a more sustainable production process.

Green Chemistry Metrics and Assessment (e.g., E-factor, EcoScale, iGAL™, Green Motion™)

To quantify the "greenness" of a chemical process, several metrics have been developed. These tools allow for the comparison of different synthetic routes and highlight areas for improvement.

E-factor (Environmental Factor): This metric calculates the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. nih.gov

EcoScale: This semi-quantitative tool evaluates the quality of a chemical synthesis by assigning penalty points for non-ideal conditions, such as high temperatures, hazardous reagents, and complex workup procedures. nih.gov A higher EcoScale score (out of 100) signifies a greener process. nih.gov

iGAL™ (innovation Green Aspiration Level): This metric provides a target for the process mass intensity (PMI) based on the complexity of the target molecule. It helps to assess the greenness of a manufacturing process in the pharmaceutical industry. rsc.orgmdpi.com

Green Motion™: This tool assesses the health, safety, and environmental impacts of a chemical process on a scale of 0 to 100, providing a comprehensive overview of its sustainability. rsc.orgmdpi.com

A thorough green chemistry assessment of the synthesis of this compound would involve calculating these metrics for different synthetic pathways to identify the most sustainable option.

Interactive Data Table: Green Chemistry Metrics

| Metric | Description | Ideal Value |

|---|---|---|

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100% | 100% |

| E-factor | Total Mass of Waste / Mass of Product | 0 |

| EcoScale | 100 - Penalty Points for non-ideal conditions | 100 |

| iGAL™ | A target Process Mass Intensity (PMI) based on molecular complexity. | Lower is better |

| Green Motion™ | A 0-100 scale assessing health, safety, and environmental impacts. | 100 |

Cyclohex 3 Ene 1 Carboxamide As a Versatile Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

The structure of Cyclohex-3-ene-1-carboxamide, particularly its derivatives, is highly amenable to reactions that increase molecular complexity, such as intramolecular rearrangements. nih.gov Research has demonstrated that derivatives like 6-(Hydroxymethyl)-N-methyl/phenylthis compound can be synthesized from the reduction of bicyclic imides using reagents like sodium borohydride (B1222165) (NaBH₄). nih.gov

These derivatives serve as excellent precursors for synthesizing complex bicyclic lactones. nih.gov Through reactions such as bromination and epoxidation, the alkene portion of the cyclohexene (B86901) ring can be functionalized. The presence of both a hydroxymethyl and an amide group on the ring has been shown to be crucial in directing the outcomes of these reactions, leading to interesting and synthetically useful molecular rearrangements. nih.gov For example, the bromination of these carboxamide derivatives can lead to the formation of complex fused ring systems, such as 5,7a-dibromo-6-hydroxyhexahydro-2-benzofuran-1(3H)-one, whose intricate structure has been confirmed by X-ray diffraction analysis. nih.gov This ability to facilitate controlled rearrangements makes this compound derivatives powerful intermediates for generating novel and complex molecular architectures. nih.gov

| Starting Material | Reaction | Reagent(s) | Product Type | Significance |

|---|---|---|---|---|

| 6-(Hydroxymethyl)-N-alkyl/arylthis compound | Bromination | Br₂ | Bicyclic Lactone (via rearrangement) | Access to complex fused heterocyclic systems. nih.gov |

| 6-(Hydroxymethyl)-N-alkyl/arylthis compound | Epoxidation | m-CPBA | Rearrangement Products | Formation of novel, rearranged molecular scaffolds. nih.gov |

Building Block for Pharmaceutical Intermediates

The cyclohexene framework is a common motif in many biologically active compounds, making its derivatives valuable building blocks for pharmaceutical intermediates. Optically active derivatives of 3-cyclohexene-1-carboxylic acid, the parent acid of the titular amide, are particularly important. researchgate.netjiangnan.edu.cn For instance, (S)-3-cyclohexene-1-carboxylic acid is a key precursor for the synthesis of the anticoagulant drug Edoxaban, which is used to treat cancer-associated venous thromboembolism. jiangnan.edu.cn The synthesis of such chiral intermediates often relies on the enantioselective hydrolysis of racemic esters like methyl 3-cyclohexene-1-carboxylate, a process for which efficient biocatalysts are actively being sought. researchgate.netjiangnan.edu.cn

Furthermore, the broader class of cyclitol derivatives, which includes functionalized cyclohexenes, has garnered significant interest in medicinal chemistry. nih.gov These compounds are explored as mimics for carbohydrates and have been investigated as potential glycosidase inhibitors. nih.gov Such inhibitors have therapeutic applications as antidiabetic, antifungal, anticancer, antibiotic, and antiviral agents. nih.gov The synthesis of these complex cyclitols can be approached using functionalized cyclohexene carboxamides as starting points, highlighting their role in accessing new classes of potential therapeutics. nih.gov

Role in the Synthesis of Agrochemicals

The utility of the cyclohexane (B81311) ring system extends into the agrochemical sector. While direct applications of this compound are not extensively documented in this context, structurally related compounds are prominent. Specifically, chiral intermediates derived from the cyclohexene core are valuable in producing modern agrochemicals. Catalytic asymmetric synthesis is a key strategy for producing these active ingredients. nih.gov

For example, the herbicide cinmethylin (B129038) is produced using an intermediate, (1S,2R)-4-isopropyl-1-methylcyclohex-3-ene-1,2-diol, which is synthesized from α-terpinene via asymmetric dihydroxylation. nih.gov This demonstrates the importance of the functionalized cyclohexene skeleton in building stereochemically complex agrochemicals. The inherent reactivity of the double bond in cyclohexene derivatives like this compound provides a handle for introducing the necessary functional groups and stereocenters required for potent and selective herbicidal or fungicidal activity.

Development of New Materials with Unique Properties (e.g., Polymers, Coatings)

The rigid yet non-planar structure of the cyclohexene ring can be exploited to create polymers with unique and desirable properties. Incorporating cyclic monomers like those derived from cyclohexene into polymer backbones can significantly enhance thermal stability, mechanical strength, and other physical characteristics compared to their linear aliphatic counterparts. mdpi.com

Polyesters and polyamides are two classes of materials where this strategy has been successfully employed. For instance, 1,4-cyclohexanedimethanol (B133615) (CHDM), a hydrogenated derivative of a related cyclic structure, is a widely used monomer in the synthesis of advanced polyesters. mdpi.com Its incorporation into polymers like PET (polyethylene terephthalate) disrupts chain packing, leading to copolyesters with properties ranging from amorphous and clear to highly crystalline, suitable for smart films and other high-performance applications. mdpi.comresearchgate.net

Similarly, aromatic polyamides (aramids) are known for their exceptional strength and thermal resistance due to their rigid, linear structure. mdpi.com However, this rigidity also makes them difficult to process. Introducing non-coplanar or bulky units, such as those derived from cyclohexane, into the polymer chain can improve solubility and processability without drastically compromising their high-performance characteristics. mdpi.com For example, a diamine containing a cyclohexane ring, 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane, has been used to create transparent, thermally stable polyamide films suitable for microelectronic applications. mdpi.com The carboxamide group in this compound makes it a potential candidate for direct incorporation into polyamide chains, offering a route to new materials with tailored properties.

| Polymer Class | Cyclic Monomer Example | Resulting Property Enhancement | Potential Application |

|---|---|---|---|

| Polyesters | 1,4-cyclohexanedimethanol (CHDM) | Tunable crystallinity, enhanced thermal and mechanical properties. mdpi.com | Smart films, packaging, electronics. researchgate.net |

| Polyamides (Aramids) | Cyclohexane-containing diamines | Improved solubility and processability, high thermal stability. mdpi.com | Advanced microelectronics, high-performance films. mdpi.com |

Intermediate in Natural Product Synthesis

The cyclohexene ring is a fundamental structural motif present in a vast number of natural products, many of which exhibit significant biological activity. Consequently, functionalized cyclohexene derivatives are indispensable chiral building blocks in the total synthesis of these complex molecules. researchgate.net Enamides, a class of compounds to which this compound belongs, are recognized as versatile synthons in cyclization reactions that are pivotal for assembling the core structures of natural alkaloids. beilstein-journals.org

The diene system within cyclohexadiene-based starting materials, which are closely related to cyclohexenes, can be selectively modified through various oxidative, reductive, and pericyclic reactions (like the Diels-Alder reaction). researchgate.net This allows for the controlled installation of multiple stereocenters. This versatility has been harnessed in the efficient synthesis of highly oxygenated natural products such as iso-crotepoxide and ent-senepoxide, which feature complex cyclohexane cores. researchgate.net The presence of both an alkene and a carboxamide group in this compound provides two distinct reactive handles, making it an attractive starting point for synthetic routes targeting a wide range of complex natural products.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural analysis of "Cyclohex-3-ene-1-carboxamide." These methods probe the interactions of molecules with electromagnetic radiation, revealing distinct structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships. For derivatives of "this compound," ¹H and ¹³C NMR are fundamental for structural confirmation nih.gov.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information about the chemical environment of the nuclei. In "this compound" derivatives, the olefinic protons of the cyclohexene (B86901) ring typically appear in the range of δ 5.6-5.8 ppm in the ¹H NMR spectrum acs.org. The protons on the saturated carbons of the ring resonate at higher fields, while the amide proton signal can vary depending on the solvent and concentration. The ¹³C NMR spectrum shows characteristic signals for the olefinic carbons (around δ 125-127 ppm) and a downfield signal for the carbonyl carbon of the amide group (around δ 173 ppm) acs.org.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to resolve complex structures and establish connectivity and spatial relationships that are not apparent from 1D spectra wikipedia.orglibretexts.org.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds libretexts.org. A COSY spectrum of a "this compound" derivative would show cross-peaks connecting the signals of adjacent protons in the cyclohexene ring, confirming their connectivity. For instance, the proton at C1 would show a correlation to the adjacent protons at C2 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded libretexts.orgyoutube.com. NOESY is particularly valuable for determining stereochemistry and preferred conformations. For "this compound," NOESY can reveal the spatial proximity between protons on the ring, helping to define its three-dimensional structure in solution libretexts.orgyoutube.com.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| 6-(Hydroxymethyl)-N-methylthis compound | 6.62 (s, 1H), 5.66 (d, J = 2.5 Hz, 2H), 3.97 (brs, 1H), 3.68–3.32 (m, 3H), 2.74 (s, 3H), 2.42–2.04 (m, 4H), 1.84 (dd, J = 16.3, 4.6 Hz, 1H) | 173.42, 127.14, 125.00, 64.09, 41.91, 37.16, 27.22, 26.33, 25.62 |

| 6-(Hydroxymethyl)-N-phenylthis compound | 7.96 (brs, 1H, N–H), 7.52–7.47 (m, 2H), 7.36–7.30 (m, 2H), 7.16–7.10 (m, 1H), 5.85 (brs, 2H), 3.75–3.62 (m, 2H), 3.07–3.02 (m, 1H), 2.61–2.26 (m, 3H), 2.24–2.12 (m, 1H), 1.98–1.88 (m, 1H) | 173.41, 137.61, 129.02, 127.35, 124.98, 124.51, 120.13, 64.24, 41.96, 37.23, 26.36 |

The cyclohexene ring in "this compound" is not planar and exists in dynamic equilibrium between different conformations, primarily half-chair forms. Variable-temperature (VT) NMR is a crucial technique for studying these dynamic processes researchgate.net.

At room temperature, the interconversion between conformers is often fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, this interconversion slows down. If the temperature is lowered sufficiently to the coalescence point and below, the individual signals for the distinct axial and equatorial protons of each conformer can be resolved researchgate.netresearchgate.net. Analyzing the changes in the NMR spectrum with temperature, such as line broadening and coalescence, allows for the determination of the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational isomerization process semanticscholar.org. This provides quantitative insight into the energy barriers and relative stabilities of the dynamic conformers.

Introducing fluorine atoms into the "this compound" structure opens the door to ¹⁹F NMR spectroscopy, a highly sensitive and informative technique wikipedia.org. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect.

Key advantages of ¹⁹F NMR include:

High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after ³H and ¹H wikipedia.org.

Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of about 800 ppm, which is significantly larger than for ¹H NMR. This large dispersion minimizes signal overlap and makes the chemical shifts extremely sensitive to subtle changes in the local electronic environment wikipedia.orgthermofisher.com.

Large Coupling Constants: ¹⁹F nuclei exhibit spin-spin coupling to other nuclei (¹⁹F, ¹H, ¹³C) over multiple bonds (2-6 bonds are routinely observed) thermofisher.com. These coupling constants provide valuable structural information.

For a fluorinated derivative of "this compound," ¹⁹F NMR could be used to distinguish between different constitutional isomers or stereoisomers based on the unique chemical shifts and coupling patterns of the fluorine atoms. It can also serve as a sensitive probe for studying conformational changes and binding interactions with other molecules biophysics.orgresearchgate.net.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

In mass spectrometry, a molecule is ionized, often by electron impact (EI), to form a molecular ion (M⁺). The mass of this ion corresponds to the molecular weight of the compound. For "this compound" (C₇H₁₁NO), the expected molecular ion peak would appear at an m/z of 125. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula with high accuracy nih.govacs.org.

The molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that helps in structural elucidation. For "this compound," key fragmentation pathways would include:

Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene and its derivatives is the retro-Diels-Alder reaction. This would involve the cleavage of the ring, leading to the formation of a diene and a dienophile. For the parent ion, this could result in the loss of ethylene (C₂H₄, 28 Da), leading to a fragment at m/z 97.

Cleavage Alpha to the Amide Group: Amides can undergo cleavage of the bonds adjacent to the carbonyl group libretexts.orgchemguide.co.uk. Loss of the amide radical (•CONH₂, 44 Da) would produce a cyclohexenyl cation fragment at m/z 81. Alternatively, cleavage of the C1-C2 or C1-C6 bond could occur.

Loss of a Hydrogen Atom: A peak at M-1 (m/z 124) is also common, resulting from the loss of a single hydrogen atom.

| m/z Value | Proposed Fragment Ion | Potential Origin |

|---|---|---|

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 97 | [C₅H₇NO]⁺ | Loss of C₂H₄ (ethylene) via Retro-Diels-Alder |

| 81 | [C₆H₉]⁺ | Loss of •CONH₂ radical |

| 67 | [C₅H₇]⁺ | Base peak for cyclohexene, loss of a hydrogen from the ring docbrown.info |

Mass Spectrometry (MS)

Intact Protein Mass Spectrometry (for derivative-target interactions)

Intact protein mass spectrometry (MS) is a pivotal tool for investigating the interactions between small molecules, such as derivatives of this compound, and their protein targets, particularly in the context of covalent binding. peakproteins.comnih.gov This technique measures the precise mass of an entire protein, allowing for the direct detection of modifications resulting from the binding of a compound. thermofisher.com